Trifarotene

Description

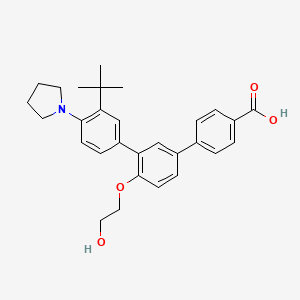

Structure

3D Structure

Properties

IUPAC Name |

4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-hydroxyethoxy)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33NO4/c1-29(2,3)25-19-23(10-12-26(25)30-14-4-5-15-30)24-18-22(11-13-27(24)34-17-16-31)20-6-8-21(9-7-20)28(32)33/h6-13,18-19,31H,4-5,14-17H2,1-3H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBCDACCJCDGBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)C2=C(C=CC(=C2)C3=CC=C(C=C3)C(=O)O)OCCO)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30237781 | |

| Record name | Trifarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895542-09-3 | |

| Record name | 3′′-(1,1-Dimethylethyl)-4′-(2-hydroxyethoxy)-4′′-(1-pyrrolidinyl)[1,1′:3′,1′′-terphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=895542-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifarotene [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895542093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifarotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12808 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trifarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIFAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J8RN2W0HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

245C | |

| Record name | Trifarotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12808 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Preclinical Research on Trifarotene

In Vitro Studies

Stability in Human Keratinocytes

In vitro investigations have demonstrated that trifarotene is notably stable within human keratinocytes, with a half-life exceeding 24 hours. dovepress.comijdvl.comijdvl.comresearchgate.netpracticaldermatology.com This stability in its target cells suggests a prolonged local activity in the skin. dovepress.comresearchgate.net

Metabolism in Human Liver Microsomes

In stark contrast to its stability in keratinocytes, trifarotene undergoes rapid metabolism in human liver microsomes, with a reported half-life of approximately 5 minutes. dovepress.comresearchgate.netdrugbank.com This rapid hepatic degradation is a significant feature, as it is expected to result in low systemic exposure even when applied to large surface areas. dovepress.comresearchgate.net The primary enzymes responsible for its metabolism are cytochrome P450 enzymes, specifically CYP2C9, CYP3A4, and CYP2C8, with a lesser contribution from CYP2B6. researchgate.netijdvl.comdrugbank.com This metabolic profile predicts a favorable safety profile by minimizing systemic effects. researchgate.netnih.gov

Table 1: Metabolic Stability of Trifarotene and Other Retinoids

| Compound | Half-life in Human Keratinocytes | Half-life in Human Liver Microsomes | Primary Metabolizing Enzymes |

| Trifarotene | > 24 hours dovepress.comijdvl.comijdvl.comresearchgate.netpracticaldermatology.com | ~5 minutes dovepress.comresearchgate.netdrugbank.com | CYP2C9, CYP3A4, CYP2C8, CYP2B6 researchgate.netijdvl.comdrugbank.com |

| Tazarotenic Acid | - | 57 minutes dovepress.comresearchgate.net | - |

| Adapalene (B1666599) | - | > 60 minutes dovepress.com | - |

Anti-inflammatory and Depigmenting Actions

In vitro studies have confirmed that trifarotene possesses both anti-inflammatory and depigmenting properties. ijdvl.comijdvl.comdrugbank.comnih.gov The binding of trifarotene to RAR-γ leads to the dimerization of the receptor and its subsequent attachment to specific DNA sequences known as retinoic acid response elements (RAREs). drugbank.com This interaction modulates the expression of genes involved in inflammation. drugbank.comtga.gov.au Specifically, trifarotene has been shown to increase the expression of the anti-inflammatory cytokines transforming growth factor-β (TGF-β) and interleukin-4 (IL-4). researchgate.netencyclopedia.pub

The depigmenting activity of trifarotene is also a key finding from in vitro research. ijdvl.comnih.gov This effect is attributed to its selective action on RAR-γ, which may contribute to a more pronounced depigmenting and anti-pigmenting activity compared to other retinoids. researchgate.net

Effects on Collagen and Keratin (B1170402) Synthesis

Trifarotene influences the synthesis of crucial skin proteins like collagen and keratin. It has been shown to downregulate matrix metalloproteinases (MMPs), which are enzymes that break down collagen and elastin (B1584352). dovepress.comnih.govijdvl.com This action suggests a potential benefit in improving skin texture. nih.govijdvl.com

Furthermore, trifarotene has keratoplastic functions, increasing the expression of several keratins, including K1, K5, K10, K14, and K16. researchgate.netencyclopedia.pub This modulation of keratin synthesis is a fundamental aspect of its therapeutic action in skin disorders characterized by abnormal keratinization. nih.govencyclopedia.pub

Modulation of Cell Differentiation and Apoptosis

A significant aspect of trifarotene's mechanism of action is its ability to modulate cell differentiation and apoptosis (programmed cell death). researchgate.netijdvl.compatsnap.com By activating RAR-γ, trifarotene influences the transcription of genes that regulate these cellular processes. sci-hub.seijdvl.com

In the context of cutaneous T-cell lymphomas, it has been suggested that trifarotene promotes apoptosis and differentiation by upregulating caspases 3 and 8, as well as the cell cycle inhibitors p21 and p27. nih.govresearchgate.netencyclopedia.pub This indicates its potential to influence the life cycle of skin cells, which is a critical factor in treating various dermatological conditions. patsnap.com Additionally, trifarotene weakens hemidesmosomes and reduces intercellular adhesion by downregulating dystonin, which facilitates the migration of keratinocytes and contributes to its comedolytic (acne-clearing) effect. dovepress.comnih.govijdvl.com

In Vivo Animal Models

Preclinical evaluation of trifarotene in animal models has provided crucial insights into its pharmacological activity. In the Rhino mouse model, a standard for assessing comedolytic activity, topically applied trifarotene demonstrated a marked reduction in comedones and an increase in epidermal thickness. ijdvl.compracticaldermatology.comtga.gov.aumpa.se Notably, trifarotene produced a similar comedolytic effect to other well-known retinoids like tazarotene (B1682939) and all-trans-retinoic acid, but at a significantly lower dose. ijdvl.comijdvl.commpa.se

In vivo studies in mice also confirmed the anti-inflammatory and depigmenting properties of trifarotene. nih.govmpa.se In a TPA-induced ear edema model in mice, trifarotene exhibited anti-inflammatory effects comparable to tazarotene. mpa.se Furthermore, its depigmenting activity was demonstrated in both natural and UV-induced pigmentation models in mice, where it showed stronger and faster effects than tretinoin (B1684217). mpa.se Animal studies have also indicated that trifarotene penetrates the pilosebaceous unit and has high concentrations in various organs, including the liver and kidney, although it crosses the placental and blood-brain barriers in only small amounts. ijdvl.comijdvl.com

Table 2: Summary of In Vivo Animal Model Findings

| Animal Model | Finding | Reference |

| Rhino Mouse | Marked comedolytic activity and increased epidermal thickness. ijdvl.compracticaldermatology.comtga.gov.aumpa.se | ijdvl.compracticaldermatology.comtga.gov.aumpa.se |

| Rhino Mouse | Achieved similar comedolytic effect as tazarotene and all-trans-retinoic acid at a lower dose. ijdvl.comijdvl.commpa.se | ijdvl.comijdvl.commpa.se |

| TPA-induced Ear Edema (Mouse) | Demonstrated anti-inflammatory effects similar to tazarotene. mpa.se | mpa.se |

| Pigmentation Models (Mouse) | Showed stronger and faster depigmenting and anti-pigmenting activity compared to tretinoin. mpa.se | mpa.se |

Comedolytic Effects in Mouse Models (e.g., Rhino Mouse Model)

Trifarotene has demonstrated significant comedolytic activity in the Rhino mouse model, a well-established model for assessing the efficacy of retinoids. tga.gov.au In this model, trifarotene led to a marked reduction in the number of comedones, which are the primary lesions in acne. tga.gov.auhres.ca This effect was accompanied by a notable increase in epidermal thickness. tga.gov.auhres.ca

Notably, trifarotene produced a comedolytic effect comparable to other known retinoids, such as tretinoin and tazarotene, but at a dose approximately ten times lower. hres.campa.seijdvl.com In vivo studies showed that trifarotene at a concentration of 0.01% applied topically was highly effective in eliminating almost all comedones in the Rhino mouse model. researchgate.netskintherapyletter.com This high potency suggests a strong therapeutic potential in the management of acne.

Table 1: Comedolytic Activity of Trifarotene in Rhino Mouse Model

| Compound | Potency Comparison | Key Effects |

|---|---|---|

| Trifarotene | ~10 times more potent than tretinoin and tazarotene hres.campa.se | Marked reduction in comedone count tga.gov.auhres.ca |

| Increased epidermal thickness tga.gov.auhres.ca | ||

| Tretinoin | - | Comparable comedolytic effect to trifarotene at a higher dose mpa.se |

| Tazarotene | - | Comparable comedolytic effect to trifarotene at a higher dose mpa.se |

Depigmenting/Anti-pigmenting Activity

Preclinical studies have revealed that trifarotene possesses depigmenting and anti-pigmenting properties. mpa.se In vivo experiments using a natural pigmentation model in mice showed that trifarotene induced depigmentation that was both stronger and faster than that produced by tretinoin. mpa.se Furthermore, trifarotene demonstrated depigmenting and anti-pigmenting activity in a UV-induced pigmentation model in mice. mpa.se

A study comparing the depigmenting activity of several topical retinoids on the tails of SKH2 mice over a six-week period found that both trifarotene (0.01%) and all-trans retinoic acid (0.1%) showed significant activity. actasdermo.org The selectivity of trifarotene may contribute to its enhanced depigmenting and anti-pigmenting effects compared to other retinoids. researchgate.net These findings suggest a potential role for trifarotene in addressing issues of hyperpigmentation. skintherapyletter.com

Systemic Exposure and Distribution Studies

Systemic exposure to trifarotene following topical application is low. mpa.se In minipigs, after 12 days of repeated topical application of a 100 µg/g cream, the highest mean maximum plasma concentration (Cmax) detected was 1.05 ng/mL, indicating limited systemic absorption through the skin. mpa.se Similarly, bioavailability after a single dermal application was approximately 5% in rats and below the limit of quantification (0.05 ng/mL) in minipigs. mpa.se

Following oral and intravenous administration in rats, trifarotene was widely distributed throughout the body. mpa.se High concentrations were found in the liver, kidney, preputial gland, adrenal cortex, and salivary gland in animal studies. ijdvl.com A notable gender difference was observed in rats, with females exhibiting higher systemic exposure than males after intravenous, oral, and dermal administration. mpa.se However, no significant gender effect was seen in dogs. mpa.se Trifarotene is highly bound to plasma proteins, at over 99.9%. hres.caijdvl.com The primary route of excretion in both rats and dogs was through the feces. mpa.se

Table 2: Systemic Exposure and Distribution of Trifarotene in Preclinical Models

| Species | Route of Administration | Key Findings |

|---|---|---|

| Minipig | Topical | Low systemic exposure (Cmax: 1.05 ng/mL after repeated application) mpa.se |

| Rat | Dermal | Bioavailability of ~5% mpa.se |

| Oral & IV | Wide distribution in the body mpa.se | |

| Higher exposure in females than males mpa.se | ||

| Primarily excreted in feces mpa.se | ||

| Dog | Oral & IV | No significant gender differences in exposure mpa.se |

Reproductive and Developmental Toxicity Studies

A comprehensive set of reproductive and developmental toxicity studies has been conducted for trifarotene. mpa.se As is characteristic of retinoids, trifarotene has shown teratogenic effects in animal studies. mpa.seijdvl.com Oral administration to pregnant rats and rabbits at high systemic exposures resulted in adverse fetal effects, including fetal deaths, reduced fetal weight, and various malformations. drugs.com Specifically, defects of the tail, limbs, urogenital organs, and vertebral column were observed in rabbits. drugs.com

In a rat fertility and early embryonic development study, no adverse effects on parental fertility were noted at exposures significantly higher than the maximum recommended human dose. fda.gov Similarly, in a two-generation study in rats, no relevant plasma levels of trifarotene were detected in the pups of treated mothers, suggesting very low exposure during lactation, and no adverse developmental effects were observed in these animals. hres.ca Despite high safety margins in some studies, embryofetal toxicity is considered a class-related risk for retinoids. swissmedic.ch

Genotoxicity Assessments (e.g., Ames assay, micronucleus assay)

Trifarotene has been evaluated in a series of in vitro and in vivo tests to assess its genotoxic potential. hres.ca The compound did not demonstrate any mutagenic or genotoxic activity in these assays, which were conducted with and without metabolic activation and with and without UV-irradiation. hres.ca

Table 3: Genotoxicity Assessment of Trifarotene

| Assay | Result |

|---|---|

| In vitro Bacterial Reverse Mutation (Ames) Assay | Negative tga.gov.au |

| In vitro Mouse Lymphoma Assay | Negative tga.gov.au |

| In vivo Micronucleus Assay (Rat) | Negative tga.gov.au |

| In vitro Micronucleus Assay (Human Lymphocytes) | Equivocal tga.gov.au |

Clinical Efficacy of Trifarotene in Dermatological Conditions

Acne Vulgaris

Trifarotene's clinical utility in acne vulgaris has been extensively studied, establishing its role as an effective topical treatment. The efficacy of trifarotene 50 µg/g cream has been assessed in diverse patient populations aged 9 years and older with moderate facial and truncal acne. aafp.orgmedcentral.com

Phase III Clinical Trials (e.g., PERFECT 1 and PERFECT 2)

Two pivotal Phase III, randomized, double-blind, vehicle-controlled, 12-week studies, known as PERFECT 1 and PERFECT 2, were instrumental in evaluating the efficacy of trifarotene. These trials involved a total of 2,420 patients with moderate facial and truncal acne. aafp.orgmedcentral.comrjsvd.comresearchgate.net The primary endpoints included the rate of success on the face, as determined by the Investigator Global Assessment (IGA), and absolute changes in inflammatory and non-inflammatory lesion counts. Secondary endpoints focused on success rates and lesion count changes on the trunk, assessed by the Physician Global Assessment (PGA). researchgate.net

In both PERFECT 1 and PERFECT 2 trials, trifarotene demonstrated statistically significant superiority over vehicle in achieving treatment success for facial acne. Treatment success was defined as achieving a score of 0 (clear) or 1 (almost clear) on the IGA scale with at least a 2-grade improvement from baseline. medcentral.comresearchgate.net

Table 1: IGA Success Rates in Facial Acne at Week 12 (PERFECT 1 and PERFECT 2 Trials) medcentral.comnih.gov

| Study | Trifarotene (IGA Success Rate) | Vehicle (IGA Success Rate) |

| PERFECT 1 | 29.4% | 19.5% |

| PERFECT 2 | 42.3% | 25.7% |

Trifarotene also showed significant efficacy in treating truncal acne, as measured by the Physician Global Assessment (PGA) success rates. Similar to facial acne, PGA success was defined as clear or almost clear skin with at least a 2-grade improvement from baseline. researchgate.netjefferson.edu

Table 2: PGA Success Rates in Truncal Acne at Week 12 (PERFECT 1 and PERFECT 2 Trials) medcentral.comnih.gov

| Study | Trifarotene (PGA Success Rate) | Vehicle (PGA Success Rate) |

| PERFECT 1 | 35.7% | 25.0% |

| PERFECT 2 | 42.6% | 29.9% |

Beyond global assessment scores, trifarotene treatment led to significant reductions in both inflammatory and non-inflammatory lesion counts on the face and trunk. researchgate.netnih.govjefferson.edu

Table 3: Mean Absolute Change in Facial Lesion Counts from Baseline to Week 12 medcentral.comjefferson.edu

| Lesion Type | Study | Trifarotene (Mean Absolute Change) | Vehicle (Mean Absolute Change) |

| Inflammatory | PERFECT 1 | -19.0 | -15.4 |

| Inflammatory | PERFECT 2 | -24.2 | -18.7 |

| Non-inflammatory | PERFECT 1 | -25.0 | -17.9 |

| Non-inflammatory | PERFECT 2 | -30.1 | -21.6 |

Table 4: Mean Absolute Change in Truncal Lesion Counts from Baseline to Week 12 medcentral.comjefferson.edu

| Lesion Type | Study | Trifarotene (Mean Absolute Change) | Vehicle (Mean Absolute Change) |

| Inflammatory | PERFECT 1 | -21.4 | -18.8 |

| Inflammatory | PERFECT 2 | -25.5 | -19.8 |

| Non-inflammatory | PERFECT 1 | -21.9 | -17.8 |

| Non-inflammatory | PERFECT 2 | -25.9 | -20.8 |

The therapeutic effect of trifarotene was observed relatively quickly. Significant reductions in acne lesion counts were apparent as early as Week 1 for facial acne and Week 2 for truncal acne in the Phase III trials. nih.govjefferson.edu

Long-term Efficacy Studies (e.g., 52-week trials)

The sustained efficacy of trifarotene was further evaluated in a 52-week open-label clinical trial involving 453 patients aged 9 years and older with moderate acne. aafp.orgrjsvd.com This long-term study demonstrated consistent and progressive improvement in acne severity over the entire follow-up period. rjsvd.comnih.gov

Table 5: IGA and PGA Success Rates Over 52 Weeks rjsvd.comnih.gov

| Time Point | IGA Success (Face) | PGA Success (Trunk) |

| Week 12 | 26.6% | 38.6% |

| Week 20 | 43.3% | 54.1% |

| Week 26 | 50.1% | 58.4% |

| Week 38 | 57.6% | 62.5% |

| Week 52 | 65.1% | 66.9% |

Efficacy in Pediatric and Adult Populations

The efficacy of trifarotene has been established across a broad age range, specifically in patients aged nine years and older. ijdvl.comijdvl.commedcentral.comdovepress.com Two pivotal Phase III, double-blind, randomized, vehicle-controlled, 12-week studies, known as PERFECT 1 and PERFECT 2, evaluated trifarotene 50 µg/g cream in a total of 2,420 patients with moderate facial and truncal acne. ijdvl.comijdvl.comactasdermo.orgmedcentral.comdovepress.comjcadonline.comnih.gov

In these trials, trifarotene demonstrated significant efficacy in reducing both inflammatory and non-inflammatory lesions on the face and trunk compared to vehicle. actasdermo.orgmedcentral.comdovepress.comnih.gov For facial acne, Investigator's Global Assessment (IGA) success rates (defined as clear or almost clear skin with at least a 2-grade improvement) at Week 12 were notably higher in the trifarotene groups. medcentral.comdovepress.comjcadonline.comaafp.org Similarly, for truncal acne, Physician's Global Assessment (PGA) success rates showed significant improvement. medcentral.comdovepress.comaafp.org

Table 1: Efficacy of Trifarotene Monotherapy in Phase III Trials (Week 12) medcentral.comdovepress.comaafp.org

| Endpoint (Facial) | PERFECT 1 (Trifarotene vs. Vehicle) | PERFECT 2 (Trifarotene vs. Vehicle) |

| IGA Success Rate | 29.4% vs. 19.5% | 42.3% vs. 25.7% |

| Mean Absolute Change in Inflammatory Lesions | -19 vs. -15.4 | -25.5 vs. -19.8 |

| Mean Absolute Change in Non-Inflammatory Lesions | -25 vs. -17.9 | Data not specified |

Table 2: Efficacy of Trifarotene Monotherapy for Truncal Acne in Phase III Trials (Week 12) medcentral.comdovepress.comaafp.org

| Endpoint (Truncal) | PERFECT 1 (Trifarotene vs. Vehicle) | PERFECT 2 (Trifarotene vs. Vehicle) |

| PGA Success Rate | 35.7% vs. 25.0% | 42.6% vs. 29.9% |

| Mean Absolute Change in Inflammatory Lesions | -21.4 vs. -18.8 | -25.5 vs. -19.8 |

Long-term efficacy of trifarotene has also been observed. In a 52-week open-label study involving patients aged nine years or older with moderate facial and truncal acne, facial IGA success rates increased from 26.6% at Week 12 to 65.1% at Week 52. medcentral.comdovepress.comnih.gov Truncal PGA success rates similarly improved from 38.6% at Week 12 to 66.9% at Week 52. dovepress.comnih.gov

Trifarotene as Monotherapy

As evidenced by the PERFECT 1 and PERFECT 2 trials, trifarotene 50 µg/g cream is an effective monotherapy option for moderate facial and truncal acne. rjsvd.comjcadonline.comnih.govaafp.org These studies demonstrated significant reductions in lesion counts and high IGA/PGA success rates when trifarotene was used alone compared to a vehicle, establishing its role as a standalone treatment. medcentral.comdovepress.comjcadonline.comaafp.org

Combination Therapy Approaches

Trifarotene and Oral Doxycycline (B596269) for Severe Acne

For severe forms of acne, trifarotene has been evaluated in combination with oral antibiotics. A randomized, double-blind Phase 4 clinical trial, known as the DUAL study, investigated the efficacy of once-daily trifarotene cream 50 µg/g combined with enteric-coated doxycycline 120 mg for severe facial acne vulgaris in patients aged 12 years or older. jcadonline.comaklief.comnih.govnih.gov

The combination therapy of trifarotene and oral doxycycline demonstrated significant superiority over vehicle and placebo in improving severe acne. nih.govresearchgate.net At Week 12, the combination group achieved a higher Investigator Global Assessment (IGA) success rate. aklief.comresearchgate.net Furthermore, significant reductions were observed in total, inflammatory, and non-inflammatory lesion counts. researchgate.net

Table 3: Efficacy of Trifarotene + Oral Doxycycline for Severe Facial Acne (Week 12) researchgate.net

| Endpoint | Trifarotene + Doxycycline (T+D) | Vehicle + Placebo (V+P) | P-value |

| IGA Success Rate | 31.7% | 15.8% | 0.0107 |

| Mean Absolute Change in Total Lesions | -69.1 | -48.1 | <0.0001 |

| Mean Absolute Change in Inflammatory Lesions | -29.4 | -19.5 | <0.0001 |

| Mean Absolute Change in Non-Inflammatory Lesions | -39.5 | -28.2 | <0.0001 |

Other Combination Regimens

While the primary focus of combination therapy studies for severe acne with trifarotene has been with oral doxycycline, topical retinoids are generally recommended as part of combination therapies for moderate to severe acne. tg.org.au However, specific detailed research findings on other distinct combination regimens involving trifarotene beyond oral doxycycline were not prominently detailed in the provided search results.

Impact on Quality of Life Metrics (e.g., DLQI, C-DLQI)

Acne vulgaris can significantly impact a patient's quality of life (QoL) and self-esteem. dovepress.comresearchgate.net In studies evaluating trifarotene, patient feedback has highlighted improvements in satisfaction with efficacy and increased self-esteem, particularly for truncal acne, where there is often limited published literature. rjsvd.com A 52-week study demonstrated that trifarotene treatment led to a positive impact on health-related quality of life (HR-QoL). At 52 weeks, 53.8% of adults and 54.2% of pediatric patients reported that acne had no effect or only a modest effect on their HR-QoL. nih.gov

Comparative Efficacy Studies with Other Retinoids (e.g., Tazarotene (B1682939), Adapalene (B1666599), ATRA)

Currently, there are no published head-to-head comparison studies of trifarotene with other retinoids such as tazarotene, adapalene, or all-trans retinoic acid (ATRA) in human subjects to definitively prove superiority in clinical scenarios. ijdvl.comijdvl.comdovepress.comtg.org.au

However, meta-analyses comparing the efficacy of newer topical agents, including trifarotene 0.005% cream, tazarotene 0.045% lotion, and clascoterone (B1669155) 1% cream, have indicated comparable efficacy in treating acne vulgaris. skincurriculum.comdermatologytimes.comnih.gov These analyses found no significant differences among these three treatments for reductions in lesion counts or for the rate of treatment success after 12 weeks of treatment. skincurriculum.comdermatologytimes.comnih.gov For instance, odds ratios for treatment success were comparable, with trifarotene at 1.92, clascoterone at 2.90, and tazarotene at 2.13. dermatologytimes.comnih.gov

Preclinical studies in mouse models have suggested that trifarotene exhibits a marked comedolytic activity, producing a similar effect to tazarotene and all-trans retinoic acid at lower doses. ijdvl.com It also demonstrated anti-inflammatory and depigmenting actions in in vitro studies. ijdvl.com

Head-to-Head Comparison Studies

Currently, there are no published human clinical studies directly comparing the efficacy of Trifarotene with other retinoids in a head-to-head manner ijdvl.comcosmoderma.orgijdvl.comnih.govbyu.edu. While mouse models have indicated that Trifarotene exhibits a superior comedolytic effect compared to tazarotene and all-trans retinoic acid at lower concentrations ijdvl.comrjsvd.comcosmoderma.org, these findings have not yet been substantiated in human clinical scenarios cosmoderma.org. One study evaluated the irritant potential, noting that tazarotene 0.045% lotion was numerically less irritating than trifarotene 0.005% cream cosmoderma.org.

Meta-analyses of Comparative Efficacy

A systematic literature review and meta-analysis comparing the efficacy of clascoterone, trifarotene, and tazarotene for the treatment of moderate-to-severe acne vulgaris revealed no significant differences in efficacy among these three agents after 12 weeks of treatment nih.govresearchgate.netdermatologytimes.comnih.gov. This meta-analysis assessed primary outcomes including the percentage reduction in inflammatory lesion counts (ILC), non-inflammatory lesion counts (NILC), and the rate of treatment success (defined as a ≥2-grade improvement in Investigator’s Global Assessment or Evaluator’s Global Severity Score and a rating of clear or almost clear) nih.govresearchgate.netnih.gov.

Table 1: Comparative Efficacy of Topical Acne Treatments (12 Weeks)

| Treatment | Inflammatory Lesion Count (MD) | Non-Inflammatory Lesion Count (MD) | Treatment Success Rate (OR) |

| Clascoterone | -12.8 researchgate.net | -11.6 researchgate.net | 2.9 dermatologytimes.com |

| Trifarotene | -11.2 researchgate.net | -13.9 researchgate.net | 1.9 dermatologytimes.com |

| Tazarotene | -10.1 researchgate.net | -12.8 researchgate.net | 2.1 dermatologytimes.com |

| MD: Mean Difference; OR: Odds Ratio. No significant differences were observed between the three treatments for these endpoints nih.govresearchgate.netnih.gov. |

Acne Sequelae

Acne vulgaris frequently leads to the development of sequelae, including scarring and dyspigmentation, which can significantly impact a patient's quality of life, often being more distressing than the active lesions themselves skintherapyletter.comspringermedizin.decymbiotics.cogwu.edu. Early and effective intervention with topical retinoids, including Trifarotene, is crucial for preventing and improving these long-term sequelae skintherapyletter.comspringermedizin.decymbiotics.cogwu.edu. Trifarotene has demonstrated efficacy in both preventing and reducing acne-induced scars (AIS) and improving acne-induced hyperpigmentation (AIH) springermedizin.de.

Post-inflammatory Hyperpigmentation (PIH)

Post-inflammatory hyperpigmentation (PIH) is a prevalent pigmentary sequela of acne vulgaris, particularly common in individuals with Fitzpatrick skin types III to VI skintherapyletter.commedicaljournalssweden.sefourwaves.com. Trifarotene has shown effectiveness in the management of acne-induced PIH skintherapyletter.commiiskin.comspringermedizin.dedermatologytimes.comcymbiotics.cogwu.edufourwaves.comskintherapyletter.comgalderma.comclinicaltrialsregister.eu.

Trifarotene exhibits depigmenting and anti-pigmenting properties, which have been observed in in vitro studies and mouse models skintherapyletter.comijdvl.comrjsvd.comcosmoderma.orgnih.govdrugbank.com. Its mechanism of action in reducing hyperpigmentation involves modulating gene expression through its interaction with retinoid receptors nih.govdrugbank.com. Specifically, Trifarotene contributes to depigmentation by reducing inflammation throughout the epidermis via interactions with specific receptor isotypes skintherapyletter.com. Furthermore, it influences pathways related to cell adhesion, skin hydration, and proteolysis. It downregulates matrix metalloproteinases (MMPs), which are enzymes that break down collagen and elastin (B1584352), potentially leading to improved skin texture and contributing to its depigmenting effects cosmoderma.orgnih.govdrugbank.com.

The efficacy of Trifarotene in improving PIH has been demonstrated in clinical trials. A phase 4, double-blind, placebo-controlled study (LEAP trial, NCT05089708) investigated the efficacy and safety of trifarotene 50 µg/g cream in subjects with moderate acne vulgaris and acne-induced PIH across all Fitzpatrick skin types skintherapyletter.comdermatologytimes.comcymbiotics.cofourwaves.comgalderma.comclinicaltrialsregister.eu.

Table 2: Improvement in Post-inflammatory Hyperpigmentation (LEAP Trial)

| Assessment Parameter | Trifarotene (24 Weeks) | Vehicle (24 Weeks) | Statistical Significance |

| PAHPI Total Facial Score (% reduction) | -18.9% skintherapyletter.comfourwaves.com | -11.3% skintherapyletter.comfourwaves.com | P<0.001 (post hoc analysis at W24) fourwaves.com |

| PIH Overall Disease Severity (ODS) Improvement | Rapid and significant improvement at Week 12 dermatologytimes.comfourwaves.comgalderma.com | - | Comparable at Week 24 dermatologytimes.comfourwaves.comgalderma.com |

| Patients with Lighter/Much Lighter Skin (over 24 weeks) | >60% skintherapyletter.com | - | - |

| PAHPI: Post-AV Hyperpigmentation Index; ODS: Overall Disease Severity. |

Acne Scars

Trifarotene has shown a significant role in the prevention and reduction of acne-induced scars skintherapyletter.comspringermedizin.denih.govcymbiotics.cogwu.edu. A phase 4 controlled study (START study) specifically evaluated the efficacy of Trifarotene in reducing atrophic acne scarring cosmoderma.orgskintherapyletter.comnih.govcymbiotics.cogwu.edugalderma.com.

Table 3: Reduction in Atrophic Acne Scars (START Study)

| Assessment Parameter | Trifarotene-treated side (24 Weeks) | Vehicle-treated side (24 Weeks) | Statistical Significance |

| Mean Absolute Change in Total Atrophic Scar Count | -5.9 springermedizin.denih.govgwu.edugalderma.com | -2.7 springermedizin.denih.govgwu.edugalderma.com | P < 0.0001 springermedizin.denih.govgwu.edugalderma.com |

| Total Scar Count Reduction from Baseline | 55.2% springermedizin.degwu.edu | 29.9% springermedizin.degwu.edu | P = 0.001 (as early as Week 2) gwu.edu |

| The difference between treatment arms was statistically significant as early as week 2 springermedizin.denih.govgwu.edugalderma.com. |

The START study demonstrated a statistically significantly greater reduction in the mean absolute change from baseline in the total atrophic scar count on the Trifarotene-treated side compared to the vehicle-treated side (-5.9 vs -2.7 at week 24, p < 0.0001) springermedizin.denih.govgwu.edugalderma.com. This significant difference was observed as early as week 2 springermedizin.denih.govgwu.edugalderma.com. The total scar count reduction by week 24 was 55.2% for Trifarotene-treated sides versus 29.9% for control sides springermedizin.degwu.edu.

The mechanism by which Trifarotene influences acne scars involves its ability to stimulate dermal fibroblasts to produce procollagen, which can contribute to epidermal thickening cosmoderma.org. Additionally, gene expression research indicates that Trifarotene specifically modulates genes associated with cellular migration, inflammation, and cellular matrix remodeling, while also downregulating pro-fibrotic macrophages cosmoderma.org. While Trifarotene cream has shown effectiveness in fading post-inflammatory hyperpigmentation (flat acne scars), it is important to note that it does not resurface depressed acne scars miiskin.com. However, it has been explored as an adjunctive treatment in sequential therapies, such as with injectable NASHA gel, for improving atrophic acne scars societamedicinaestetica.it.

Modulation of Extracellular Matrix Remodeling

Trifarotene influences extracellular matrix (ECM) remodeling, a crucial process in skin health and disease. It has been shown to downregulate matrix metalloproteinases (MMPs), which are proteolytic enzymes responsible for the degradation of elastin and collagen. nih.govcosmoderma.orgrjsvd.commdpi.com This downregulation of MMPs by trifarotene contributes to improved skin texture and may have anti-aging effects. cosmoderma.orgrjsvd.comsrce.hr Transcriptomic and gene expression research indicates that trifarotene specifically modulates genes involved in cellular migration, inflammation, and cellular matrix reorganization. cosmoderma.orgresearchgate.netnih.gov Furthermore, gene set enrichment analyses have revealed that trifarotene treatment can reduce tissue remodeling by downregulating collagen and extracellular matrix degradation. nih.govresearchgate.net

Clinical Data on Scar Reduction (e.g., Atrophic Acne Scarring)

Clinical studies have provided evidence for trifarotene's efficacy in reducing atrophic acne scars. A phase 4 controlled study demonstrated that trifarotene cream significantly reduces the development of scars and improves the appearance of existing atrophic scars in patients at increased risk for atrophic acne scarring. springermedizin.denih.gov

In a randomized, split-face, double-blind study involving 121 subjects (aged 17–34 years) with moderate-to-severe facial acne and existing scars, trifarotene 50 μg/g cream was applied once daily for 24 weeks. nih.govnih.gov The study met its primary endpoint, showing a statistically significant greater reduction in the mean absolute change from baseline in the total atrophic scar count in the trifarotene-treated area compared to the vehicle-treated area (−5.9 vs −2.7; p < 0.0001) at week 24. springermedizin.denih.govnih.gov This difference was observed as early as week 2 (−1.5 vs −0.7; p = 0.0072). springermedizin.denih.govnih.gov

The Scar Global Assessment (SGA) success rate was also higher in the trifarotene-treated side, reaching 14.9% at week 12 (vs 5.0% for vehicle, P < 0.05) and improving to 31.3% at week 24 (vs 8.1% for vehicle, P < 0.001). springermedizin.denih.govnih.govmims.com Patient-reported outcomes also indicated a numerically superior impact on atrophic acne scars with trifarotene. skintherapyletter.com The reduction in total scar counts was 55.2% for trifarotene-treated areas compared to 29.9% for vehicle-treated areas by week 24. nih.govskintherapyletter.comresearchgate.net

The following table summarizes key clinical data on scar reduction:

| Endpoint | Trifarotene (Mean Change/Success Rate) | Vehicle (Mean Change/Success Rate) | P-value | Observation Period | Reference |

| Mean Absolute Change in Total Atrophic Scar Count (Week 24) | -5.9 | -2.7 | < 0.0001 | 24 weeks | springermedizin.denih.govnih.gov |

| Mean Absolute Change in Total Atrophic Scar Count (Week 2) | -1.5 | -0.7 | 0.0072 | 2 weeks | springermedizin.denih.govnih.gov |

| SGA Success Rate (Week 12) | 14.9% | 5.0% | < 0.05 | 12 weeks | springermedizin.denih.govnih.govmims.com |

| SGA Success Rate (Week 24) | 31.3% | 8.1% | < 0.001 | 24 weeks | springermedizin.denih.govnih.govmims.com |

| Reduction in Total Scar Counts (Week 24) | 55.2% | 29.9% | Not specified | 24 weeks | nih.govskintherapyletter.comresearchgate.net |

Other Dermatological Indications (Orphan Drug Status and Emerging Research)

Trifarotene has received Orphan Drug Designation for certain rare dermatological conditions and is being investigated for other potential indications. nih.govijdvl.comdermatologytimes.comnewdrugapprovals.orgclinicalleader.com

Lamellar Ichthyosis Research

In 2014, the U.S. Food and Drug Administration (FDA) granted trifarotene Orphan Drug Designation for the treatment of congenital ichthyosis, specifically lamellar ichthyosis. nih.govijdvl.comdermatologytimes.comnewdrugapprovals.orgclinicalleader.com This designation was based on its retinoid functionality and potent keratolytic properties, which make it a potentially viable treatment for the pathology of lamellar ichthyosis, a severe and lifelong disease characterized by skin scaling. newdrugapprovals.org A phase I study demonstrated that trifarotene was safe and well-tolerated in its development program targeting lamellar ichthyosis. galderma.com Research indicates that trifarotene, through its action on RAR-γ, increases the expression of transglutaminase 1, promoting keratinocyte cohesion, which is relevant for conditions like lamellar ichthyosis. nih.govresearchgate.net

Primary Cutaneous Lymphomas (T-cell Lymphoma)

Trifarotene is being investigated for its potential role in treating primary cutaneous lymphomas, including T-cell lymphoma. nih.govrjsvd.comresearchgate.netdermatologytimes.com While retinoids generally have applications in oncohematology diseases, high-quality randomized clinical trials specifically evaluating trifarotene for primary cutaneous lymphomas are not yet widely published. nih.govcosmoderma.orgresearchgate.netresearchgate.net Research suggests that trifarotene may promote apoptosis and differentiation by upregulating caspases 3 and 8, p21, and p27, mechanisms relevant in the context of T-cell lymphomas. researchgate.net

Non-melanoma Skin Cancers (Hypothesized Role)

Retinoids are extensively used for the prevention and treatment of non-melanoma skin cancers (NMSCs). nih.gov Trifarotene's role in this area is currently hypothesized and under emerging research. nih.govresearchgate.net Retinoids, in general, exhibit anti-apoptotic and anti-proliferative properties, regulate keratinocyte differentiation and growth, inhibit tumor initiation, and can sensitize keratinocytes to apoptosis. nih.gov While other retinoids like tazarotene have shown effects on basal cell carcinoma (BCC) and squamous cell carcinoma (SCC), the testing of novel compounds like trifarotene for NMSC prevention and treatment is still limited. nih.govmdpi.comjwatch.org

Fungal Infections (Hypothesized Role)

The potential role of trifarotene in fungal infections is also a subject of emerging research and remains hypothesized. nih.govresearchgate.net Like other retinoids, trifarotene may have a role in modulating skin microbiota, which could indirectly influence fungal populations. nih.govresearchgate.net Further research is required to fully understand any direct antifungal properties or its efficacy in treating conditions like skin and nail mycosis. researchgate.net

Pharmacology and Clinical Safety of Trifarotene

Pharmacokinetics

The pharmacokinetics of trifarotene have been extensively evaluated, particularly after topical administration, revealing a profile characterized by low systemic absorption and rapid elimination. mpa.senih.govfda.govnih.gov

Following topical application, trifarotene is absorbed in low amounts. ijdvl.comijdvl.com In studies involving adult and adolescent patients with acne vulgaris, systemic concentrations of trifarotene were generally low or non-quantifiable after daily application of a 50 µg/g cream. mpa.sefda.govnih.govtga.gov.au

In a maximal-use pharmacokinetic study, after 29 days of once-daily application of 1.5 to 2 g of trifarotene cream (50 µg/g) to the face, shoulders, chest, and upper back, steady-state plasma concentrations were achieved within two weeks. fda.govnih.gov In this study, systemic concentrations were quantifiable in 7 out of 19 adult subjects. fda.govnih.gov The steady-state peak plasma concentration (Cmax) in adults ranged from below the limit of quantification (<5 pg/mL) to 10 pg/mL, and the area under the curve (AUC0-24h) ranged from 75 to 104 pg·h/mL. fda.govnih.gov Peak plasma concentration typically occurs approximately four hours post-application. ijdvl.comijdvl.com

Table 1: Steady-State Pharmacokinetic Parameters of Trifarotene (50 µg/g cream) in Adults

| Parameter | Value Range (Adults) | Unit | Citation |

| Cmax | <5 - 10 | pg/mL | fda.govnih.gov |

| AUC0-24h | 75 - 104 | pg·h/mL | fda.govnih.gov |

| Tmax | 4 | hours | ijdvl.comijdvl.com |

Trifarotene penetrates the skin with an exponential distribution, moving from the stratum corneum into the epidermis and dermis, and also entering the pilosebaceous unit. ijdvl.comijdvl.comtga.gov.auhres.ca In vitro studies have demonstrated that trifarotene is extensively bound to plasma proteins, with binding reported to be greater than 99.9%. ijdvl.commpa.sefda.govijdvl.comtga.gov.auhres.camedcentral.comdrugbank.com This high plasma protein binding is not saturable and is consistent across various species, including humans. mpa.sehres.ca Animal studies have indicated high concentrations of trifarotene in organs such as the liver, kidney, preputial gland, adrenal cortex, and salivary gland, and it crosses the placental and blood-brain barrier in small amounts. ijdvl.comijdvl.com

The terminal elimination half-life of trifarotene in humans ranges from 2 to 9 hours. ijdvl.comfda.govnih.govhres.camedcentral.comdrugbank.com In non-clinical studies, trifarotene is primarily excreted via the feces. fda.govnih.govtga.gov.aumedcentral.comdrugbank.com

Trifarotene undergoes rapid metabolism in human liver microsomes. ijdvl.comijdvl.comdrugbank.com In vitro studies have identified that trifarotene is primarily metabolized by cytochrome P450 (CYP) enzymes, specifically CYP2C9, CYP3A4, and CYP2C8. ijdvl.commpa.sefda.govnih.govijdvl.comtga.gov.aumedcentral.comdrugbank.com To a lesser extent, CYP2B6 also contributes to its metabolism. ijdvl.comfda.govnih.govijdvl.comtga.gov.aumedcentral.comdrugbank.com CYP2C9 is noted as the major contributing enzyme in vitro. mpa.se While stable in human keratinocytes with a half-life exceeding 24 hours, its metabolism in human liver microsomes is very rapid. ijdvl.comijdvl.comdrugbank.com In vitro data also suggest that trifarotene is not expected to inhibit or induce major CYP enzymes (such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4) or major transporters at systemically achieved concentrations. mpa.sefda.govtga.gov.aumedcentral.com

Despite repeated daily topical application, systemic accumulation of trifarotene is not expected with long-term use. ijdvl.comfda.govnih.govijdvl.comtga.gov.auhres.camedcentral.comnih.gov Steady-state plasma concentrations are typically reached within two weeks of topical administration. fda.govhres.ca

Pharmacokinetic studies have included pediatric patients and patients with severe acne. mpa.senih.gov In pediatric patients aged 10 to 17 years, steady-state Cmax ranged from less than 5 pg/mL to 9 pg/mL, and AUC0-24h ranged from 89 to 106 pg·h/mL. fda.govnih.govhres.caascpt.org Steady-state conditions were also achieved in pediatric patients after two weeks of topical administration, with no expected drug accumulation. fda.govhres.ca

Table 2: Steady-State Pharmacokinetic Parameters of Trifarotene (50 µg/g cream) in Pediatric Patients (10-17 years)

| Parameter | Value Range (Pediatric Patients) | Unit | Citation |

| Cmax | <5 - 9 | pg/mL | fda.govnih.govhres.caascpt.org |

| AUC0-24h | 89 - 106 | pg·h/mL | fda.govnih.govhres.caascpt.org |

Systemic exposure levels were found to be low and similar between adult and pediatric populations (12-18 years old). tga.gov.auhres.ca The systemic absorption of trifarotene following topical application has not been significantly affected by age or gender. ijdvl.comijdvl.com Patients with severe acne were included in pivotal studies and maximal-use pharmacokinetic studies, and no notable differences in systemic exposure were observed in this population. mpa.senih.govmdpi.com

Local Tolerability Profile

Severity and Duration of Local IrritationThe severity of local irritation associated with trifarotene typically peaks within the first four weeks of treatment.medcentral.comhres.cafda.govdrugs.comfffenterprises.comaafp.orgSubsequently, the intensity of these symptoms generally diminishes with continued use of the medication as the skin develops tolerance.medcentral.comhres.cafda.govspringermedizin.deijdvl.comdrugs.comfffenterprises.comaafp.orgIn Phase 3 clinical trials, local tolerability on the face, when worsened from baseline, reached a moderate score for up to 29.7% of patients and a severe score for up to 6.2% of patients.hres.cafffenterprises.comOn the trunk, the corresponding percentages for moderate and severe reactions were up to 18.9% and up to 5.2%, respectively.hres.cafffenterprises.com

Table 1: Maximum Worsening of Local Tolerability Parameters (Post-Baseline) in Clinical Trials

| Local Tolerability Parameter (Worst Post-Baseline) | Face (Up to % of Patients) | Trunk (Up to % of Patients) |

| Moderate Severity | 29.7% hres.cafffenterprises.com | 18.9% hres.cafffenterprises.com |

| Severe Severity | 6.2% hres.cafffenterprises.com | 5.2% hres.cafffenterprises.com |

Discontinuation Rates due to Adverse Events

Clinical trials involving trifarotene have reported low rates of discontinuation due to adverse events. In 12-week Phase 3 vehicle-controlled clinical trials, the discontinuation rate attributable to adverse events in the trifarotene group was 1.9%, compared to 0.2% in the vehicle group nih.govfda.govdermatologytimes.com. The most frequent adverse event leading to discontinuation in the trifarotene group was application site irritation fda.gov.

Table 1: Discontinuation Rates Due to Adverse Events in Clinical Trials

| Study Type | Trifarotene Group Discontinuation Rate (due to AE) | Vehicle Group Discontinuation Rate (due to AE) | Most Common AE Leading to Discontinuation |

| 12-week Phase 3 Vehicle-Controlled Trials | 1.9% nih.govfda.govdermatologytimes.com | 0.2% fda.gov | Application site irritation fda.gov |

| 1-year Open-Label Safety Study | 2.9% nih.govhres.cafffenterprises.com | N/A | Skin irritation, worsening of acne nih.gov |

Systemic Safety Profile

The systemic safety profile of trifarotene has been evaluated through various assessments, including biochemical, hematologic, cardiovascular, reproductive, and carcinogenicity studies.

Clinical studies have consistently shown no clinically significant changes in routine laboratory parameters, including biochemical or hematologic findings, in patients treated with trifarotene nih.govhres.canih.govresearchgate.netcosmoderma.org. This indicates a favorable systemic tolerability profile with respect to these markers.

Systemic absorption of trifarotene following topical application is generally very low and often unquantifiable in the target population nih.govresearchgate.netnih.govnih.govnih.govcosmoderma.orgtga.gov.aumpa.sedrugbank.comfda.gov.twdovepress.com. A thorough QT (TQT) study specifically designed to assess cardiovascular safety demonstrated that trifarotene did not pose any risk of cardiovascular health issues nih.govresearchgate.netnih.gov. Furthermore, a clinical drug-drug interaction study confirmed that topical application of trifarotene did not affect the circulating concentrations of commonly used oral hormonal contraceptives, such as ethinyl estradiol (B170435) and levonorgestrel (B1675169) nih.govresearchgate.netnih.govhres.cafffenterprises.comnih.govtga.gov.audovepress.com. In vitro hERG assays also indicated that trifarotene does not present a significant risk to cardiac vital functions, with IC50 values being significantly higher than observed human Cmax levels fda.gov.tw.

Trifarotene is recognized as a teratogenic substance hres.cawikipedia.org. Due to the potential for increased systemic exposure under various factors (e.g., damaged skin barrier, excessive use) and the known teratogenic potential of the retinoid class, trifarotene is contraindicated in pregnant women and women planning a pregnancy hres.catga.gov.aumpa.sewikipedia.orgmims.comswissmedic.ch.

Animal reproduction studies involving oral administration of trifarotene in pregnant rats and rabbits during organogenesis revealed teratogenic and embryotoxic effects at high systemic exposures nih.govhres.catga.gov.aumpa.seswissmedic.ch. However, non-teratogenic plasma exposures in rats and rabbits were found to be approximately 534 and 98 times higher, respectively, than the systemic exposure observed in humans at the maximum recommended human dose swissmedic.ch. There are no adequate and well-controlled studies in pregnant women hres.ca. Women of child-bearing potential are advised to use effective birth-control measures when using trifarotene hres.ca.

Regarding reproductive safety, it is currently unknown whether trifarotene or its metabolites are excreted in human milk tga.gov.au. However, animal studies have shown excretion of trifarotene and/or its metabolites in the milk of lactating rats hres.catga.gov.au. Based on these findings, a risk to the suckling child cannot be excluded tga.gov.au.

Carcinogenicity studies have been conducted to assess the potential of trifarotene to cause cancer. Trifarotene was not found to be carcinogenic when applied topically to mice daily for up to 24 months at doses up to 0.02 mg/kg (0.001% w/w concentration) tga.gov.aumpa.sefda.gov.tw. The systemic exposure in mice at the highest tested dose was 90-fold greater than the anticipated maximum human exposure tga.gov.au.

Similarly, trifarotene was not carcinogenic when administered orally to rats daily for up to 24 months at doses up to 0.75 mg/kg/day in males and 0.2 mg/kg/day in females tga.gov.aumpa.sefda.gov.tw. Systemic exposures in mice following both topical and oral administration were reported to be up to 1642 times higher than those observed in humans at the maximal recommended human dose, without resulting in observed carcinogenicity drugbank.comnih.gov. Furthermore, trifarotene tested negative in a battery of genotoxicity studies fda.gov.tw.

Advanced Research Methodologies and Future Directions

Transcriptomics and Gene Expression Profiling

Transcriptomics, the study of RNA transcripts, has been a pivotal tool in understanding the broad impact of Trifarotene on gene expression within skin tissues. This high-throughput analysis allows for the identification of specific genes and pathways modulated by the compound.

Identification of Trifarotene-Modulated Genes

Trifarotene, functioning as a potent and selective RAR-γ agonist, primarily exerts its effects by modulating gene expression. drugbank.comnih.gov Large-scale gene expression analyses have identified a distinct set of 67 genes whose expression is altered by Trifarotene. nih.govresearchgate.netnih.govspringermedizin.denih.gov These genes are predominantly involved in crucial cellular processes such as cellular migration, inflammation, and the reorganization of the extracellular matrix. nih.govresearchgate.netnih.govspringermedizin.denih.gov

Among the most significantly regulated genes are Matrix Metalloproteinases (MMPs) like MMP12 and MMP13, as well as chemokines such as CXCL13 and XCL1, and secreted phosphoprotein 1 (SPP1)/Osteopontin. nih.govcosmoderma.orgfrontiersin.org The downregulation of MMPs by Trifarotene is particularly notable, as these proteolytic enzymes contribute to the degradation of elastin (B1584352) and collagen, suggesting a role in improving skin texture. nih.govcosmoderma.orgmdpi.com Furthermore, Trifarotene has been observed to influence T-cell migration, neutrophil chemotaxis, and various proinflammatory responses, alongside a reduction in B-cell counts. cosmoderma.org Its influence extends to pathways associated with retinoid metabolism, epidermal differentiation and proliferation, and the skin's response to stress. drugbank.comnih.gov

Table 1: Key Trifarotene-Modulated Genes and Associated Processes

| Gene/Protein | Primary Involvement | Effect of Trifarotene | Source |

| MMP12, MMP13 | Extracellular matrix reorganization, Proteolysis | Downregulation | nih.govcosmoderma.orgfrontiersin.orgmdpi.com |

| CXCL13, XCL1 | Inflammation, Cellular migration | Modulation | nih.govcosmoderma.orgfrontiersin.org |

| SPP1/Osteopontin | Fibrotic tissue, Cellular migration, Inflammation, Extracellular matrix reorganization | Modulation/Impact | nih.govresearchgate.netnih.govspringermedizin.denih.govcosmoderma.orgfrontiersin.org |

| Dystonin | Cell adhesion | Downregulation | ijdvl.comnih.govcosmoderma.orgmdpi.comrjsvd.comijdvl.comnih.gov |

| Aquaporin-3 | Skin hydration, Barrier function | Induction/Upregulation | ijdvl.comnih.govcosmoderma.orgmdpi.comijdvl.com |

| Peptidyl Arginine Deiminase 1 | Skin hydration, Barrier function | Induction/Upregulation | ijdvl.comnih.govcosmoderma.orgmdpi.comijdvl.com |

Comparison with Spontaneously Resolving Lesions

Comparative transcriptomic studies have provided valuable insights into the unique actions of Trifarotene. While many of the cellular expression changes induced by Trifarotene treatment were similar to those observed in spontaneously resolving acne lesions, a crucial distinction emerged. nih.govresearchgate.netnih.govspringermedizin.denih.gov Specifically, Trifarotene treatment uniquely impacted SPP1+ macrophages, a subset of highly proliferative macrophages that have been implicated in fibrotic tissue processes. nih.govresearchgate.netnih.govspringermedizin.denih.gov This finding suggests that Trifarotene possesses a novel mechanism of action in acne treatment, influencing both epidermal and immune components of acne pathogenesis beyond natural resolution processes. nih.govresearchgate.netnih.gov

Table 2: Comparison of Gene Expression Changes: Trifarotene Treatment vs. Spontaneous Resolution

| Feature | Trifarotene-Treated Lesions | Spontaneously Resolving Lesions | Source |

| Overall gene expression changes | Similar to spontaneous resolution for many genes | Similar to Trifarotene for many genes | nih.govresearchgate.netnih.govspringermedizin.denih.gov |

| Impact on SPP1+ macrophages | Uniquely impacted/modulated | Not impacted | nih.govresearchgate.netnih.govspringermedizin.denih.gov |

| Number of uniquely modulated genes | 67 genes identified | Not applicable (these genes were unique to Trifarotene) | nih.govresearchgate.netnih.govspringermedizin.denih.gov |

Cellular Signatures and Deconvolution of Transcriptomics Data

To further dissect the cellular impact of Trifarotene, in silico deconvolution of transcriptomics data has been performed, often utilizing single-cell RNA sequencing data. nih.govresearchgate.netnih.govfrontiersin.orgscite.airesearchgate.net This advanced analytical approach allows researchers to infer the contributions of different cell types within heterogeneous tissue samples. Such analyses have revealed that Trifarotene affects specific cellular signatures and pathways, including those related to cell adhesion, skin hydration, and proteolysis, highlighting its multifaceted influence on skin physiology. drugbank.comnih.govcosmoderma.orgmdpi.comnih.govijdvl.comnih.gov

Proteomics and Metabolomics in Trifarotene Research

Beyond transcriptomics, the application of proteomics and metabolomics offers complementary insights into Trifarotene's mechanism of action by examining protein expression and metabolic profiles.

While detailed proteomic and metabolomic studies specifically on Trifarotene are emerging, existing research provides some indications. In proteomics, the downregulation of matrix metalloproteinases (MMPs) by Trifarotene represents a direct proteomic finding, as MMPs are proteins. nih.govcosmoderma.orgmdpi.com Functional annotation and analysis of differentially expressed proteins have also identified specific proteins like SPP1, HMGB3, and HNRNPAB as being consistent with proteomic analyses in the context of Trifarotene's effects. researchgate.net

In the realm of metabolomics, Trifarotene is listed in the Human Metabolome Database (HMDB), indicating its chemical characterization within metabolomic frameworks. hmdb.ca Future research may leverage metabolomics to identify biomarkers and infer causality in acne research, though specific findings on Trifarotene's direct impact on metabolite profiles were not extensively detailed in the current literature. researchgate.net

Mechanistic Studies on Specific Therapeutic Effects

Detailed mechanistic studies are crucial for understanding how Trifarotene translates its molecular actions into observable therapeutic effects.

Detailed Investigations into Comedolysis

Trifarotene is recognized for its marked comedolytic activity, which involves the reduction of comedone counts and an increase in epidermal thickness. ijdvl.comdrugbank.comnih.govmdpi.comijdvl.com Its ability to normalize follicular epithelial differentiation and reduce microcomedone formation is central to this effect. ijdvl.com

Specific investigations into the comedolytic mechanism of Trifarotene have revealed several key actions:

Cell Adhesion Modulation: Trifarotene actively downregulates dystonin, a protein involved in cell adhesion. This action weakens hemidesmosomes and reduces intercellular adhesions, thereby promoting the migration of keratinocytes. This enhanced keratinocyte migration is a critical factor in facilitating comedolysis. ijdvl.comnih.govcosmoderma.orgmdpi.comrjsvd.comijdvl.comnih.gov

Keratinization Normalization: Trifarotene plays a significant role in normalizing the process of keratinization. This normalization helps to prevent the clogging of hair follicles with excess keratin (B1170402) and sebum, which is a primary event in acne lesion formation. patsnap.com

While mouse models have demonstrated that Trifarotene exhibits a greater comedolytic effect at concentrations approximately ten times lower than those required for other retinoids like tazarotene (B1682939) and all-trans retinoic acid, further human studies are needed to fully substantiate these comparative findings in clinical scenarios. ijdvl.comijdvl.com

Elucidation of Anti-inflammatory Pathways

Trifarotene exerts significant anti-inflammatory effects by modulating specific cellular and molecular pathways within the skin nih.govcosmoderma.orgnih.govrjsvd.comresearchgate.net. A comprehensive genomic analysis revealed that trifarotene influences a unique set of 67 genes, primarily involved in cellular migration, inflammation, and extracellular matrix reorganization cosmoderma.orgrjsvd.comnih.gov. This modulation is distinct from the gene expression changes observed in spontaneously resolving acne lesions nih.gov.

Key anti-inflammatory mechanisms include:

Modulation of Leukocyte Migration and Toll-like Receptor Activation: Like other retinoids, trifarotene can block critical inflammatory pathways, such as leukocyte migration and the activation of Toll-like receptors nih.gov.

Activator Protein 1 (AP-1) Pathway Inhibition: Trifarotene influences the AP-1 pathway, a crucial mediator of inflammatory responses nih.gov.

Immune System Regulation: Trifarotene has been shown to perform immunoregulatory functions, leading to an increase in the expression of transforming growth factor-beta (TGF-β) and interleukin-4 (IL-4) nih.govresearchgate.net. It also appears to decrease B-cell counts, which have been linked to more severe acne cases cosmoderma.org.

Impact on SPP1+ Macrophages: Research indicates that trifarotene treatment specifically impacts SPP1+ macrophages, a subset of highly proliferative macrophages associated with fibrotic tissue nih.gov. This suggests a unique role in modulating immune cell populations involved in inflammatory processes.

These findings highlight trifarotene's ability to directly influence inflammatory responses at a genetic and cellular level, contributing to its therapeutic benefits in inflammatory skin conditions.

Mechanisms of Depigmentation

Trifarotene exhibits depigmenting properties, which are particularly relevant for addressing post-inflammatory hyperpigmentation (PIH), a common sequela of acne nih.govrjsvd.comresearchgate.netjddonline.comskintherapyletter.com. Preclinical trials in SKH2 mice demonstrated significant depigmenting activity with topical trifarotene 0.01%, comparable to all-trans retinoic acid 0.1%, over six weeks actasdermo.orgactasdermo.org. This effect is superior to that observed with adapalene (B1666599) 0.1%, possibly due to differences in skin penetration actasdermo.orgactasdermo.org.

The depigmenting action of trifarotene is linked to its ability to normalize follicular keratinization and its anti-inflammatory effects, which modify the expression of retinoic acid receptor-regulated genes skintherapyletter.com. A Phase 4 double-blind study evaluating trifarotene cream 0.005% in combination with a skincare regimen (moisturizer, cleanser, and sunscreen) in patients with moderate acne vulgaris and hyperpigmentation demonstrated significant improvement in disease severity and hyperpigmentation scores over 24 weeks compared to vehicle nih.gov.

Further research findings on depigmentation include:

| Study Endpoint | Trifarotene Group (%) | Vehicle Group (%) | Significance (p-value) | Source |

| Reduction in marked AIH at 12 weeks | -26.3 | -2 | Not specified | skintherapyletter.com |

| Patients reporting "much better" AIH at 24 weeks | 83.3 | 61.1 | Not specified | skintherapyletter.com |

| Overall Disease Severity (ODS) reduction at 12 weeks | -45.4 | -44.9 | Statistically significant | skintherapyletter.com |

Note: While ODS reduction was statistically significant at 12 weeks, significance was not maintained at weeks 16 and 24, suggesting natural pigment clearance may also play a role in longer-term improvements skintherapyletter.com.

Research into Anti-scarring Properties

Trifarotene has shown promising results in preventing and reducing acne-induced scars (AIS), particularly atrophic acne scars rjsvd.comresearchgate.netskintherapyletter.comjddonline.comspringermedizin.de. Its ability to downregulate matrix metalloproteinases (MMPs), which are enzymes that degrade collagen and elastin, is a key mechanism contributing to its anti-scarring and anti-aging properties nih.govcosmoderma.orgnih.govrjsvd.comjddonline.com. By inhibiting MMPs, trifarotene can improve skin texture and potentially prevent the development of post-acne scars nih.govrjsvd.com.

A Phase 4 clinical trial (START study) investigated trifarotene cream 0.005% in patients with atrophic acne scarring across all Fitzpatrick phototypes researchgate.netskintherapyletter.com. The study found a statistically significant greater reduction in total atrophic acne scar count in the trifarotene group compared to the vehicle group at Week 24 researchgate.netskintherapyletter.com. Improvements were observed as early as Week 2 researchgate.netskintherapyletter.com.

Detailed findings from the START Phase 4 study are presented in the table below:

| Endpoint | Trifarotene Group (%) | Vehicle Group (%) | Statistical Significance | Source |

| Reduction in total atrophic scar count at Week 24 | 55.2 | 29.9 | P = 0.001 | researchgate.netskintherapyletter.com |

| Mean absolute change in atrophic scar count at Week 24 | -5.9 | -2.7 | P < 0.0001 | springermedizin.de |

| Mean Scar Global Assessment (SGA) reduction at Week 24 | 53.5 | 32.3 | Not specified | skintherapyletter.com |

These results support the use of trifarotene as an evidence-based, adjunctive measure for managing atrophic acne scarring skintherapyletter.com. Future studies with longer observation periods and evaluations of combined use with other interventions are valuable to explore potential synergistic benefits skintherapyletter.com.

Development of Novel Formulations and Delivery Systems

The development of novel formulations and delivery systems for retinoids, including trifarotene, is crucial to enhance efficacy, improve stability, and potentially minimize adverse reactions researchgate.netmdpi.comjapsonline.comconsensus.app. Retinoids historically present challenges due to their instability, low penetration, and potential for skin irritation in conventional formulations researchgate.netmdpi.comjapsonline.com.

Current research focuses on nanotechnology-based delivery systems, such as lipid-based nanosystems (e.g., liposomes, niosomes, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and nanoemulsions) researchgate.netjapsonline.comconsensus.app. These advanced systems aim to:

Improve Drug Penetration: Facilitate more effective delivery of the active compound into the skin researchgate.netmdpi.comjapsonline.comconsensus.app.

Increase Skin Bioavailability: Ensure a higher concentration of the drug reaches the target site japsonline.com.

Enhance Stability: Protect the retinoid from degradation by light, air, and heat mdpi.comjapsonline.com.

Reduce Side Effects: By targeting delivery, these systems can potentially lower systemic absorption and reduce local irritation, redness, and erythema often associated with retinoids researchgate.netmdpi.comjapsonline.com.

While trifarotene is currently available as a 0.005% cream cosmoderma.orgnih.govresearchgate.net, future research is considering different formulations, such as gel formulations, which are often preferred for oily skin, a common phenotype in acne patients cosmoderma.orgnih.gov. The inherent metabolic instability of trifarotene in the liver, leading to rapid degradation and low systemic concentrations, already contributes to its favorable safety profile, particularly when applied to large body surface areas nih.govijdvl.comactasdermo.orgencyclopedia.pubfda.gov. Novel delivery systems could further optimize this localized action.

Personalized Medicine Approaches based on Genetic or Phenotypic Markers

Personalized medicine aims to tailor medical interventions based on an individual's unique genetic makeup, lifestyle, and environmental factors, moving beyond a "one-size-fits-all" approach globalrph.comlindushealth.comnews-medical.net. This approach has the potential to optimize drug therapies, maximize effectiveness, and minimize side effects by aligning treatments with a patient's genetic profile globalrph.comlindushealth.com.

For trifarotene, research into personalized medicine approaches could involve:

Biomarker Identification: Identifying specific genetic or phenotypic markers that predict an individual's response to trifarotene or their predisposition to acne and its sequelae globalrph.comnews-medical.net. For instance, understanding genetic variations that influence RAR-γ expression or downstream gene regulation could help identify patients most likely to benefit from trifarotene nih.gov.

Genetic Profiling: Analyzing a patient's genetic profile to guide treatment decisions, including selecting the most appropriate medications, therapies, and dosages globalrph.comlindushealth.com. This could involve studying single nucleotide polymorphisms (SNPs) related to skin conditions or drug metabolism news-medical.net.

Phenotypic Markers: Utilizing observable characteristics, such as skin phototype (e.g., Fitzpatrick skin phototypes, especially IV-VI, which are more prone to PIH) or specific acne subtypes, to guide treatment strategies researchgate.netresearchgate.netspringermedizin.de. Trifarotene has demonstrated efficacy in reducing atrophic acne scarring across all Fitzpatrick skin phototypes researchgate.net.

Genomic Analysis of Treatment Response: Further gene expression analyses, similar to those that identified the 67 genes modulated by trifarotene, could reveal specific patient subgroups that exhibit a superior or unique response to the compound nih.gov.

Integrating such genomic and phenotypic data into clinical practice could lead to more targeted and precise trifarotene treatments, improving patient outcomes and satisfaction globalrph.comlindushealth.comnews-medical.net.

Real-world Evidence and Post-market Surveillance Studies

Real-world evidence (RWE) and post-market surveillance studies are increasingly vital for understanding the long-term efficacy, safety, and patient experience of approved treatments like trifarotene in diverse clinical settings springermedizin.denih.gov. These studies complement traditional randomized controlled trials by providing data from routine clinical practice, reflecting a broader patient population and varying treatment adherence patterns nih.gov.

For trifarotene, real-world evidence has begun to emerge:

Long-term Efficacy and Tolerability: Studies have shown that trifarotene demonstrates consistent and progressive improvement in acne over extended periods, with efficacy rates continuing to rise beyond initial treatment phases rjsvd.comspringermedizin.de. For example, in a 52-week follow-up, efficacy rates (Investigator Global Assessment/Physician's Global Assessment success) for trifarotene treatment reached 65.1% for the face and 66.9% for the trunk, significantly higher than initial 12-week results rjsvd.comdermatologytimes.com.

Patient-Reported Outcomes (PROs): Real-world studies emphasize the importance of patient feedback. A clinical report on the real-life use of trifarotene in patients with moderate-to-severe acne showed high patient satisfaction and a significant increase in self-esteem, particularly for trunk acne rjsvd.com. Patients treated with trifarotene also reported a greater reduction in PIH severity and perceived their PIH as "much better" compared to control groups skintherapyletter.com.

Prevention and Improvement of Acne Sequelae: Real-world data supports trifarotene's role in preventing and improving acne-induced scars and hyperpigmentation, especially when introduced early in the treatment routine springermedizin.de.

Digital Health Technologies (DHTs): Future post-market surveillance could leverage DHTs for real-time, longitudinal data collection, enabling remote monitoring of product safety and effectiveness across different patient subtypes nih.gov. This approach can provide valuable insights into patients' lived experiences and outcomes that matter most to them nih.gov.

These ongoing efforts in collecting RWE and conducting post-market surveillance contribute to a more comprehensive understanding of trifarotene's performance in varied clinical scenarios and its impact on patients' quality of life springermedizin.denih.govdermatologytimes.com.

Research on Trifarotene in Diverse Skin Phototypes

The combination of trifarotene with a comprehensive skincare regimen, including moisturizer, cleanser, and sunscreen, was associated with high patient satisfaction and adherence to the treatment protocol across all skin types. uni.luuni.lu Photographic assessments further supported these findings, showing improvements in pigmentation and erythema across diverse skin tones. uni.luuni.lu

Another phase 4 clinical trial, which focused on atrophic acne scarring, included a substantial representation of subjects with skin phototypes IV and V (over 30% of participants), enhancing the generalizability of the results to real-world clinical practice. uni.lu In this study, all phototypes demonstrated an improvement in scar counts with trifarotene, with statistical significance achieved in Fitzpatrick types II, III, and IV. uni.lu An observational study evaluating a combination of doxycycline (B596269) and trifarotene for moderate to severe acne also enrolled individuals with diverse skin types, including skin phototype III. nih.gov

Table 1: Trifarotene's Impact on Acne Sequelae Across Diverse Skin Phototypes

| Assessment Parameter | Trifarotene Group Outcome | Vehicle Group Outcome | Statistical Significance (P-value) | Reference |

| PAHPI Score Reduction (Week 24) | -18.9% | -11.3% | < 0.01 | uni.lu |

| Atrophic Acne Scar Count Reduction (Week 24) | 55.2% | 29.9% | 0.001 (as early as Week 2) | uni.lu |

| ODS Score Improvement (Week 12) | -1.6 | -1.1 | 0.03 | uni.lu |

Exploration of Trifarotene's Role in Preventing Acne Recurrence

Trifarotene's potential in preventing acne recurrence is supported by its long-term efficacy and tolerability profile. The 52-week SATISFY study demonstrated continuous, time-dependent efficacy without a plateau effect, suggesting its suitability for long-term acne management. nih.gov Clinical experience indicates that a 9-month treatment course with trifarotene proved to be well-tolerated and effective in preventing acne recurrence following isotretinoin (B22099) therapy in a cohort of approximately 80 patients. nih.gov In these cases, maintenance treatment with trifarotene was initiated approximately one month after the cessation of isotretinoin. nih.gov

Beyond its direct anti-acne effects, trifarotene's known ability to modulate collagen synthesis and degradation, a property also utilized in the treatment of photoaged skin, suggests a role in preventing and improving acne-induced scars (AIS). nih.gov Phase 3 and 4 clinical studies have shown trifarotene to be effective in treating moderate facial and truncal acne, as well as in preventing and reducing AIS. nih.gov These studies also noted a nominal improvement in acne-induced hyperpigmentation (AIH) at week 12. nih.gov

The START study, a phase 4 clinical trial, specifically investigated the effect of trifarotene on atrophic acne scarring, revealing a significantly greater reduction in total atrophic acne scar count in the trifarotene group compared to the vehicle group at Week 24 (55.2% vs. 29.9%), with statistical significance observed as early as Week 2. uni.lu Based on this evidence, topical retinoids, including trifarotene, are recommended as a first-line therapy for both acne and its sequelae, particularly for patients at risk of atrophic acne scarring or those with darker Fitzpatrick phototypes, where early implementation is advised. uni.lu

Table 2: Trifarotene's Efficacy in Acne and Scar Reduction

| Study/Context | Outcome Measure | Trifarotene Result | Comparison/Notes | Reference |

| SATISFY Study (52 weeks) | Overall Treatment Success (IGA and PGA) | 57.9% | Continuous improvement over time | nih.gov |